
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre and has since been the subject of numerous studies investigating its anti-tumor properties.
Mechanism of Action
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its anti-tumor effects through a variety of mechanisms. One of the primary mechanisms of action is the activation of the immune system. This compound has been shown to activate immune cells such as macrophages and natural killer cells, leading to the destruction of tumor cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. This compound has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. Additionally, this compound has been shown to increase the expression of genes involved in the immune response and apoptosis.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages as a potential anti-cancer agent. This compound has been shown to be effective against a variety of tumor types, including lung, breast, and colon cancer. This compound has also been shown to have a synergistic effect when used in combination with other anti-cancer agents. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the body, making it difficult to study its pharmacokinetics. Additionally, this compound has been shown to have low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, research is needed to investigate the potential use of this compound in combination with other anti-cancer agents. Finally, research is needed to investigate the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to form this compound.
Scientific Research Applications
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. Research has shown that this compound has potent anti-tumor properties and is capable of inducing tumor cell death through a variety of mechanisms. This compound has been shown to activate the immune system, leading to the destruction of tumor cells by immune cells such as macrophages and natural killer cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
properties
Molecular Formula |
C16H19NO4S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-10-14(20-2)8-9-15(16)21-3/h4-10,17H,11H2,1-3H3 |
InChI Key |
XHFJSQWCTIZFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
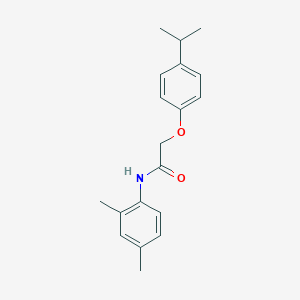
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)
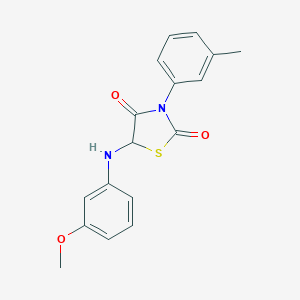
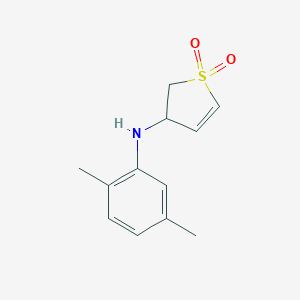

![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
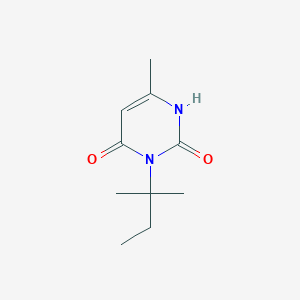
![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
![4-{[5-(2,4-Dimethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}benzonitrile](/img/structure/B259169.png)
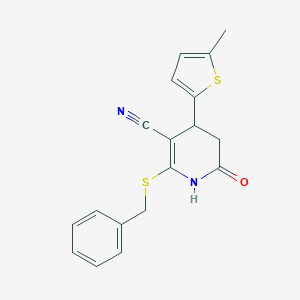
![(4-Methoxy-benzyl)-[1-(2-morpholin-4-yl-ethyl)-1H-benzoimidazol-2-yl]-amine](/img/structure/B259175.png)